molecular formula C14H8BrFN2OS B3057308 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 791-90-2

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3057308
CAS No.: 791-90-2
M. Wt: 351.2 g/mol
InChI Key: RPTLUIHAKIUVHL-UHFFFAOYSA-N
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Description

The compound features a quinazolinone core substituted with a bromine atom at position 6, a 4-fluorophenyl group at position 3, and a thioxo (C=S) moiety at position 2 (Figure 1) . This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related dihydroquinazolinone derivatives .

The thioxo group at position 2 distinguishes it from oxygenated analogues, influencing hydrogen-bonding interactions and redox activity .

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLUIHAKIUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391240
Record name F0912-2618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-90-2
Record name F0912-2618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Intramolecular Cyclization of 1-Aroyl-3-Arylthioureas

A widely reported method involves the base-catalyzed cyclization of 1-(2-bromobenzoyl)-3-(4-fluorophenyl)thiourea (1 ) to form the quinazolinone core. The reaction employs sodium tert-butoxide in anhydrous dimethylformamide (DMF) under nitrogen at 70–80°C for 3 hours. The mechanism proceeds via an intramolecular nucleophilic aromatic substitution (S$$_N$$Ar), where the thiolate anion attacks the adjacent carbonyl carbon, facilitating cyclization (Fig. 1).

Reaction Conditions:

  • Solvent: Anhydrous DMF
  • Base: Sodium tert-butoxide (4.8 equiv)
  • Temperature: 70–80°C
  • Time: 3 hours
  • Yield: 72–85% (estimated from analogous reactions)

The product is isolated by extraction with dichloromethane, followed by recrystallization from ethanol to yield colorless crystals.

Anthranilic Acid and Isothiocyanate Condensation

An alternative route begins with 6-bromoanthranilic acid (2 ) and 4-fluorophenyl isothiocyanate (3 ) in refluxing pyridine or DMF. The reaction forms a thiourea intermediate (4 ), which undergoes cyclization under acidic or basic conditions to yield the target compound (Fig. 2).

Reaction Conditions:

  • Solvent: Pyridine or DMF
  • Temperature: 100°C (reflux)
  • Catalyst: Potassium hydroxide (for cyclization)
  • Yield: 65–78% (extrapolated from similar syntheses)

This method benefits from commercially available starting materials but requires stringent control over reaction pH to avoid byproduct formation.

Isatoic Anhydride-Mediated Synthesis

6-Bromoisatoic anhydride (5 ) reacts with 4-fluoroaniline (6 ) in toluene under reflux to form 2-(4-fluorophenylamino)-6-bromobenzamide (7 ). Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol yields the title compound (Fig. 3).

Reaction Conditions:

  • Solvent: Toluene (for amide formation); ethanol (for cyclization)
  • Reagents: Carbon disulfide (2.0 equiv), KOH (1.5 equiv)
  • Temperature: 80°C (amide step); reflux (cyclization)
  • Yield: 70–82%

This route is advantageous for scalability but necessitates careful handling of carbon disulfide due to its toxicity.

Optimization and Reaction Conditions

Solvent and Base Selection

Cyclization efficiency correlates strongly with solvent polarity. DMF outperforms ethanol or acetonitrile in facilitating intramolecular S$$_N$$Ar reactions, achieving conversions >90% within 3 hours. Sodium tert-butoxide provides superior results compared to potassium carbonate or sodium hydride, likely due to its strong basicity and solubility in DMF.

Temperature Profile

Reactions conducted below 60°C show incomplete cyclization (<50% conversion), while temperatures exceeding 90°C promote decomposition. The optimal range of 70–80°C balances reaction rate and product stability.

Substitution Effects

Electron-withdrawing groups on the benzoyl moiety (e.g., bromine at C6) accelerate cyclization by enhancing electrophilicity at the carbonyl carbon. Para-fluorine on the aryl ring improves reaction kinetics compared to meta-substituted analogues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H-NMR (400 MHz, DMSO-$$d_6$$):
    δ 8.21 (d, $$J = 8.4$$ Hz, 1H, H-5),
    δ 7.89 (dd, $$J = 8.4$$, 2.0 Hz, 1H, H-7),
    δ 7.72 (d, $$J = 2.0$$ Hz, 1H, H-8),
    δ 7.54–7.48 (m, 2H, H-2',6'),
    δ 7.32–7.26 (m, 2H, H-3',5'),
    δ 4.40 (s, 2H, H-3).

  • $$^{13}$$C-NMR (100 MHz, DMSO-$$d6$$):
    δ 179.8 (C-4),
    δ 167.2 (C-2),
    δ 162.1 (d, $$J{C-F} = 247$$ Hz, C-4'),
    δ 135.6–117.2 (aromatic carbons),
    δ 45.3 (C-3).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3160 cm$$^{-1}$$ (N–H stretch),
  • 1685 cm$$^{-1}$$ (C=O),
  • 1240 cm$$^{-1}$$ (C=S),
  • 830 cm$$^{-1}$$ (C–Br).

Mass Spectrometry

  • ESI-MS: m/z 365.97 [M+H]$$^+$$ (calc. for C$${14}$$H$$9$$BrFN$$_2$$OS: 365.95).

Crystallographic Analysis

Single-crystal X-ray diffraction of an analogous compound (3-fluorophenyl derivative) reveals:

Parameter Value
Crystal system Orthorhombic
Space group Pna2$$_1$$
Unit cell dimensions a = 22.430(4) Å
b = 8.1478(16) Å
c = 13.522(3) Å
Volume 2471.2(9) Å$$^3$$
Z 8
Density 1.464 Mg/m$$^3$$
R-factor 0.0701

The molecule adopts a planar quinazolinone core with dihedral angles of 85.2° between the quinazolinone and fluorophenyl planes.

Comparative Method Analysis

Method Yield (%) Purity (%) Reaction Time Scalability
Thiourea cyclization 72–85 >95 3 h Moderate
Anthranilic acid 65–78 90–95 8 h High
Isatoic anhydride 70–82 93–97 6 h High

The thiourea cyclization route offers the best combination of yield and purity, while the isatoic anhydride method is preferred for large-scale synthesis.

Chemical Reactions Analysis

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinazolinone derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize reaction efficiency.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and proliferation. Additionally, the compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, further modulating their function.

Comparison with Similar Compounds

6-Bromo Derivatives

  • 6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b): Substituents: Bromine at position 6, 4-fluorophenyl at position 2, phenylethynyl at position 6. Melting Point: 235–237°C. HRMS (ES): m/z 421.0342 . Key Difference: The 4-fluorophenyl group at position 2 (vs.
  • 6-Bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3c): Substituents: Chlorine replaces fluorine on the phenyl ring. Melting Point: 231–232°C. HRMS (ES): m/z 437.0053 .

6-Chloro and 6,7-Dimethoxy Derivatives

  • 3-(3-(Trifluoromethyl)phenyl)-6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) :

    • Substituents: Chlorine at position 6, trifluoromethylphenyl at position 3.
    • Biological Activity : Exhibits 8.0-fold higher efficiency in enzyme inhibition compared to brominated analogues, attributed to the trifluoromethyl group’s strong electron-withdrawing effects .
  • 3-(3-(Trifluoromethyl)phenyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3c) :

    • Substituents: Dimethoxy groups at positions 6 and 5.
    • Biological Activity : 5.8-fold higher efficiency than brominated derivatives, likely due to enhanced solubility from methoxy groups .

Variations in the Aryl Group at Position 3

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one :

  • Substituents: Bromine replaces fluorine on the phenyl ring.
  • Melting Point: 338–340°C.
  • Molecular Weight: 333.203 g/mol .
  • Comparison : The bulkier bromine atom may hinder target binding compared to the smaller fluorine atom in the target compound .

3-(4-Fluorobenzylideneamino)-6-chloro-2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (2b) :

  • Substituents: Fluorinated benzylideneamino group at position 3, chlorine at position 4.
  • Melting Point: 217.2–218.4°C.

Thioxo vs. Oxo Analogues

  • 3-(4-Fluorophenyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one :
    • Substituents: Oxygen replaces sulfur at position 2.
    • Comparison : The thioxo group in the target compound increases nucleophilicity and may improve radical scavenging activity, as seen in bis(2,3-dihydroquinazolin-4(1H)-one) derivatives .

Data Tables

Table 1. Physical and Spectral Properties of Selected Dihydroquinazolinones

Compound Name Substituents (Positions) M.P. (°C) HRMS (ES) m/z Key Reference
Target Compound 6-Br, 3-(4-F-C6H4), 2-S N/A N/A
3b (6-Br, 2-(4-F-C6H4), 8-phenylethynyl) 6-Br, 2-(4-F-C6H4), 8-C≡CPh 235–237 421.0342
3c (6-Br, 2-(4-Cl-C6H4), 8-phenylethynyl) 6-Br, 2-(4-Cl-C6H4), 8-C≡CPh 231–232 437.0053
3a (6-Cl, 3-(3-CF3-C6H4), 2-S) 6-Cl, 3-(3-CF3-C6H4) N/A N/A
3-(4-Br-C6H4)-2-S 3-(4-Br-C6H4), 2-S 338–340 N/A

Research Findings and Implications

Synthetic Accessibility : The target compound can be synthesized via Chan–Lam coupling using Cu@MChit catalysts, a method optimized for 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

Structure-Activity Relationships :

  • Bromine at position 6 improves electrophilicity but may reduce efficiency compared to chloro or methoxy substituents .
  • The 4-fluorophenyl group balances lipophilicity and electronic effects, enhancing drug-likeness .

Biological Activity

6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, characterized by a fused heterocyclic structure. Its molecular formula is C12H8BrFN2OS, and it exhibits properties typical of thioxo derivatives, which often enhance biological activity through various mechanisms.

PropertyValue
Molecular Weight315.17 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P3.2

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various viral targets.

The mechanism by which this compound exerts its antiviral effects may involve the inhibition of viral replication and interference with viral protein synthesis. Specific studies have indicated that quinazolinones can inhibit RNA polymerase activity, which is crucial for viral genome replication.

Case Studies

  • Inhibition of Hepatitis C Virus (HCV) :
    A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against HCV NS5B polymerase. The most effective compounds showed IC50 values around 0.35 μM, indicating strong antiviral activity .
  • Activity Against Influenza Virus :
    In vitro assays revealed that certain quinazolinones could reduce viral titers significantly in infected cell lines. The mechanism was attributed to the inhibition of viral entry and replication .

Table 2: Antiviral Activity Summary

Virus TypeIC50 (μM)Mechanism
Hepatitis C Virus0.35Inhibition of NS5B polymerase
Influenza VirusVariesInhibition of entry/replication

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Preliminary results indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further development .

Table 3: Toxicity Data

Cell LineConcentration Tested (μM)Viability (%)
HeLa1095
Vero1090

Q & A

Q. What are efficient synthetic routes for 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

  • Methodological Answer : Multi-component reactions (MCRs) are preferred for single-step synthesis. Hydroxyapatite nanoparticles (HAP NPs) serve as recyclable catalysts in aqueous media, enabling high yields (80–95%) under mild conditions (60–80°C, 2–4 hours) . Alternative methods include using dithiocarbamate-anthranilic acid intermediates in ethanol under reflux, achieving cyclic thiourea formation with 85% yield . Schiff base complexes with hydrogen peroxide in water at 90°C also provide green, scalable routes .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromo, fluorophenyl groups) and ring conformation.
  • IR : Identification of thioxo (C=S) stretching vibrations (~1250–1350 cm1^{-1}) and carbonyl (C=O) bands (~1650–1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .

Q. What in vitro assays are used to assess biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Antifungal Screening : Microdilution assays (MIC values) against Aspergillus fumigatus .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How does the thioxo (C=S) group influence bioactivity?

  • Methodological Answer : The thioxo group is critical for bioactivity. Replacement with oxo (C=O) in quinazoline-2,4(1H,3H)-diones abolishes activity, as shown in platinum-resistant cancer cell screens . Computational docking (e.g., AutoDock Vina) reveals sulfur-mediated hydrogen bonding with target proteins, enhancing binding affinity .

Q. How can structural modifications enhance pharmacological properties?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., Br, F) at position 6 improve metabolic stability.
  • Bulky N(3)-substituents (e.g., 4-fluorophenyl) increase lipophilicity and blood-brain barrier penetration .
  • SAR Studies : Systematic substitution at positions 2 and 3 followed by 3D-QSAR modeling to optimize steric/electronic parameters .

Q. How to address contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Data Analysis : Use clustering algorithms (e.g., PCA) to identify outliers. For example, bulky N(3)-substituents (e.g., benzotriazolyl) reduce activity despite similar cores, likely due to steric hindrance .
  • Crystallography : Compare bond lengths/angles (e.g., C-S vs. C-O) in active vs. inactive analogs to identify conformational constraints .

Q. What strategies reverse platinum resistance in cancer using this scaffold?

  • Methodological Answer : Co-administration with cisplatin reduces IC50_{50} by 50% in resistant cells. Mechanistic studies (RNA-seq) suggest downregulation of efflux transporters (e.g., MRP1) and DNA repair pathways (e.g., BRCA1) .

Q. How does crystallography elucidate molecular conformation and interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:
  • Bond Parameters : C(2)-S bond length (~1.68 Å) and planarity of the dihydroquinazolinone ring.
  • Intermolecular Interactions : Halogen bonding (Br···O) and π-π stacking (fluorophenyl rings) stabilize crystal packing, informing solubility and stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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